Cas no 2093317-51-0 (CYP17-IN-1)

CYP17-IN-1 Chemical and Physical Properties
Names and Identifiers
-
- CYP17-IN-1
- [1]Benzothieno[2,3-c]pyridine, 6-fluoro-1,2,3,4-tetrahydro-2-[(4-methyl-3-pyridinyl)methyl]-
-
- Inchi: 1S/C18H17FN2S/c1-12-4-6-20-9-13(12)10-21-7-5-15-16-8-14(19)2-3-17(16)22-18(15)11-21/h2-4,6,8-9H,5,7,10-11H2,1H3
- InChI Key: ATNGVPCHSCNOMP-UHFFFAOYSA-N
- SMILES: C1N(CC2=C(C)C=CN=C2)CCC2C3=CC(F)=CC=C3SC1=2
CYP17-IN-1 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A1176448-50mg |
6-Fluoro-2-((4-methylpyridin-3-yl)methyl)-1,2,3,4-tetrahydrobenzo[4,5]thieno[2,3-c]pyridine |
2093317-51-0 | 95% | 50mg |
$1167.0 | 2025-03-04 | |
Ambeed | A1176448-1mg |
6-Fluoro-2-((4-methylpyridin-3-yl)methyl)-1,2,3,4-tetrahydrobenzo[4,5]thieno[2,3-c]pyridine |
2093317-51-0 | 95% | 1mg |
$159.0 | 2025-03-04 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55818-500mg |
CYP17-IN-1 |
2093317-51-0 | 98% | 500mg |
¥0.00 | 2023-09-07 | |
Ambeed | A1176448-5mg |
6-Fluoro-2-((4-methylpyridin-3-yl)methyl)-1,2,3,4-tetrahydrobenzo[4,5]thieno[2,3-c]pyridine |
2093317-51-0 | 95% | 5mg |
$368.0 | 2025-03-04 | |
Ambeed | A1176448-25mg |
6-Fluoro-2-((4-methylpyridin-3-yl)methyl)-1,2,3,4-tetrahydrobenzo[4,5]thieno[2,3-c]pyridine |
2093317-51-0 | 95% | 25mg |
$851.0 | 2025-03-04 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55818-250mg |
CYP17-IN-1 |
2093317-51-0 | 98% | 250mg |
¥0.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55818-100mg |
CYP17-IN-1 |
2093317-51-0 | 98% | 100mg |
¥0.00 | 2023-09-07 | |
Ambeed | A1176448-10mg |
6-Fluoro-2-((4-methylpyridin-3-yl)methyl)-1,2,3,4-tetrahydrobenzo[4,5]thieno[2,3-c]pyridine |
2093317-51-0 | 95% | 10mg |
$541.0 | 2025-03-04 | |
Ambeed | A1176448-100mg |
6-Fluoro-2-((4-methylpyridin-3-yl)methyl)-1,2,3,4-tetrahydrobenzo[4,5]thieno[2,3-c]pyridine |
2093317-51-0 | 95% | 100mg |
$1576.0 | 2025-03-04 |
CYP17-IN-1 Related Literature
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
Additional information on CYP17-IN-1
Comprehensive Overview of CYP17-IN-1 (CAS No. 2093317-51-0): Mechanism, Applications, and Research Insights
CYP17-IN-1 (CAS No. 2093317-51-0) is a potent and selective inhibitor of the CYP17A1 enzyme, a key target in the treatment of hormone-dependent cancers such as prostate cancer. This compound has garnered significant attention in pharmaceutical research due to its ability to modulate androgen biosynthesis, a critical pathway in disease progression. Researchers and clinicians are increasingly exploring CYP17 inhibitors like CYP17-IN-1 as alternatives or adjuncts to traditional therapies, addressing unmet medical needs in oncology.
The mechanism of action of CYP17-IN-1 revolves around its inhibition of CYP17A1, an enzyme responsible for converting pregnenolone and progesterone into androgens. By blocking this step, CYP17-IN-1 effectively reduces the production of testosterone and other androgens, which are known to fuel the growth of hormone-sensitive tumors. This targeted therapy approach aligns with the growing trend toward precision medicine, where treatments are tailored to individual genetic and molecular profiles.
Recent studies highlight the potential of CYP17-IN-1 in combination therapies. For instance, pairing it with AR antagonists (androgen receptor antagonists) has shown synergistic effects in preclinical models, enhancing tumor suppression while minimizing resistance. This strategy addresses a common challenge in cancer treatment—drug resistance—and resonates with current patient-centric research trends. Patients and caregivers frequently search for terms like "new prostate cancer treatments 2024" or "how do CYP17 inhibitors work," reflecting the demand for accessible scientific insights.
From a structural perspective, CYP17-IN-1 features a optimized pharmacophore that ensures high binding affinity to CYP17A1 while minimizing off-target effects. Its pharmacokinetic properties, such as oral bioavailability and metabolic stability, make it a promising candidate for clinical development. These attributes are critical for researchers investigating "small molecule inhibitors for cancer" or "best CYP17A1 inhibitors," common queries in academic and pharmaceutical circles.
Beyond oncology, CYP17-IN-1 is being explored for applications in endocrine disorders and steroidogenesis research. Its ability to precisely regulate steroid hormone levels opens doors to treating conditions like polycystic ovary syndrome (PCOS) or congenital adrenal hyperplasia (CAH). This versatility aligns with the broader shift toward multi-indication drug development, a topic gaining traction in biopharma innovation discussions.
In summary, CYP17-IN-1 (CAS No. 2093317-51-0) represents a cutting-edge tool in both therapeutic and research settings. Its selective inhibition, clinical potential, and relevance to personalized medicine underscore its importance in modern drug discovery. As the scientific community continues to unravel its full capabilities, this compound remains a focal point for addressing complex diseases with hormonal etiologies.
2093317-51-0 (CYP17-IN-1) Related Products
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
